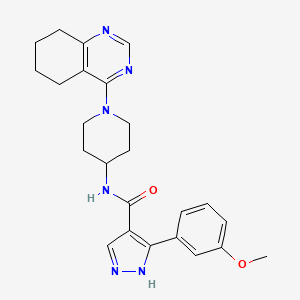

![molecular formula C27H26N2O5S B2510473 4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide CAS No. 442556-92-5](/img/structure/B2510473.png)

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

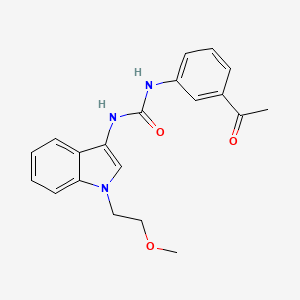

4-[Butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide, also known as BESB, is a synthetic compound that has gained interest in the scientific community due to its potential applications in research. BESB is a sulfonamide derivative of anthracene and has been found to exhibit various biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone. The compound has been fully characterized using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS . Its significance lies in possessing an N,O-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions. Such functionalization strategies are valuable in organic synthesis, allowing efficient access to desired products and synthetic targets.

Chelation-Assisted Metal Catalysis

The compound’s bidentate directing group plays a crucial role in chelation-assisted metal catalysis. By coordinating with Lewis-acidic metals, it brings them in proximity to specific C-H bonds for functionalization. The relative thermodynamic stability of cyclometallated complexes determines which C-H bonds are cleaved and functionalized. This approach contributes to step-economy and environmentally benign chemical processes .

Antibacterial Activity

While not explicitly mentioned in the literature, related compounds with similar structures have demonstrated antimicrobial properties. For instance, interaction with 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide led to the synthesis of amino-acid derivatives of 9,10-anthraquinone, some of which exhibited antibacterial activity . Further exploration of N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide’s antimicrobial potential could be valuable.

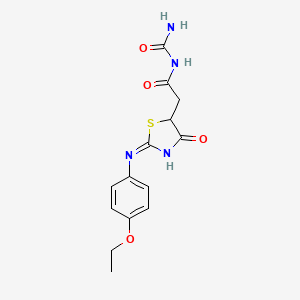

Hybrid Antimicrobials

Combining different functional groups with known antibacterial activity has yielded promising hybrid antimicrobials. Although not directly studied for N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, similar compounds with thiazole and sulfonamide groups have shown antibacterial effects . Investigating its hybrid potential could lead to novel antimicrobial agents.

Eigenschaften

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c1-3-5-17-29(4-2)35(33,34)19-15-13-18(14-16-19)27(32)28-23-12-8-11-22-24(23)26(31)21-10-7-6-9-20(21)25(22)30/h6-16H,3-5,17H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWBBBSOQQOFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-Bromophenyl)-4-methyl-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2510394.png)

![Ethyl 2-{2-[2-(2,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2510400.png)

![(6,6-Difluorospiro[2.5]octan-1-yl)methanol](/img/structure/B2510403.png)

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2510405.png)

![3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2510408.png)

![N-(5-chloro-2-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2510410.png)